molecular formula C12H22O B15163578 3-(2-Methylbut-3-EN-2-YL)heptanal CAS No. 192882-81-8

3-(2-Methylbut-3-EN-2-YL)heptanal

Cat. No.: B15163578
CAS No.: 192882-81-8
M. Wt: 182.30 g/mol
InChI Key: UAHRHCWAJFDCKZ-UHFFFAOYSA-N
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Description

3-(2-Methylbut-3-EN-2-YL)heptanal is an organic compound with the molecular formula C12H22O It is a type of aldehyde characterized by the presence of a heptanal backbone with a 2-methylbut-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbut-3-EN-2-YL)heptanal can be achieved through several methods. One common approach involves the aldol condensation of heptanal with 2-methylbut-3-en-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbut-3-EN-2-YL)heptanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed

Scientific Research Applications

3-(2-Methylbut-3-EN-2-YL)heptanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylbut-3-EN-2-YL)heptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the 2-methylbut-3-en-2-yl group can participate in electrophilic addition reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylbut-3-EN-2-YL)heptanal is unique due to its specific combination of a heptanal backbone with a 2-methylbut-3-en-2-yl substituent. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

CAS No.

192882-81-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-(2-methylbut-3-en-2-yl)heptanal

InChI

InChI=1S/C12H22O/c1-5-7-8-11(9-10-13)12(3,4)6-2/h6,10-11H,2,5,7-9H2,1,3-4H3

InChI Key

UAHRHCWAJFDCKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=O)C(C)(C)C=C

Origin of Product

United States

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